molecular formula C6H8N2 B1487826 (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile CAS No. 866083-42-3

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Cat. No.: B1487826
CAS No.: 866083-42-3
M. Wt: 108.14 g/mol
InChI Key: ZQSMZFIOPBRRKZ-SRQIZXRXSA-N
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Description

(1S,3S,5S)-2-azabicyclo[310]hexane-3-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile typically involves the use of cyclopropenes and aminocyclopropanes. One common method is the (3 + 2) annulation reaction, where cyclopropenes react with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation. This method yields the desired bicyclic compound with high diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the (3 + 2) annulation reaction suggests that it can be adapted for larger-scale production. The use of efficient catalysts and mild reaction conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the bicyclic structure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various molecular pathways, making the compound useful in designing molecules with specific biological activities .

Comparison with Similar Compounds

Similar Compounds

    (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride: Another bicyclic compound with a similar structure but different functional groups.

    3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester: A related compound with a tert-butyl ester group.

Uniqueness

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-3-5-1-4-2-6(4)8-5/h4-6,8H,1-2H2/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSMZFIOPBRRKZ-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2NC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N[C@@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Reactant of Route 2
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Reactant of Route 3
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Reactant of Route 4
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Reactant of Route 5
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Reactant of Route 6
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

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